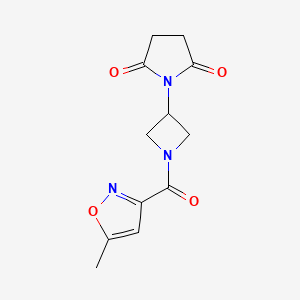

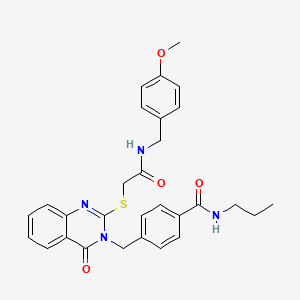

1-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

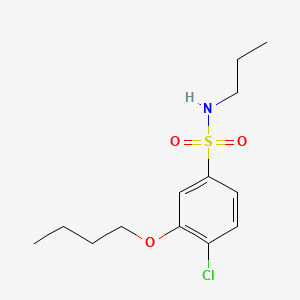

The compound “1-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile material extensively used in scientific research due to its unique properties. It is a part of the five-membered pyrrolidine ring family, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of isoxazoles, a key component of the compound, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis

Spirocyclic compounds, such as this one, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the pyrrolidine ring. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

Biotransformation of β-Secretase Inhibitors

Research on β-secretase inhibitors, including compounds with complex ring structures similar to the one , has demonstrated unique biotransformation pathways. One study highlighted the metabolic fate of β-secretase inhibitors, revealing an unusual pathway involving ring-opening reactions followed by ring contractions, which could be pertinent to understanding the metabolism of related compounds (Lindgren et al., 2013).

Anti-Stress and Amnesia-Reversal Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their anti-stress and amnesia-reversal activities. Studies have shown that certain pyrrolo-isoxazole derivatives exhibit potential as anti-stress agents, suggesting possible applications in neuropsychiatric disorder treatments (Badru et al., 2012). Additionally, cyclic imides, including structures akin to the queried compound, have been investigated for their ability to reverse electroconvulsive shock-induced amnesia, indicating potential cognitive-enhancing properties (Butler et al., 1987).

Synthesis and Evaluation of Heterocycles

The synthesis of novel heterocycles, including pyrrolo[3,4-d]isoxazole derivatives, has been explored for various applications. These synthetic pathways and the resulting compounds offer insights into the chemical versatility and potential applications of the queried compound in medicinal chemistry and material science (El-Nabi, 1997).

Antibacterial Activity

Nitrogen-carbon-linked (azolylphenyl)oxazolidinones, with structural features reminiscent of the queried compound, have demonstrated expanded activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. This highlights the potential for related compounds to serve as templates for developing new antibacterial agents (Genin et al., 2000).

Corrosion Inhibition

Research on 1H-pyrrole-2,5-dione derivatives has shown their effectiveness as corrosion inhibitors for carbon steel in acidic media. This suggests potential applications of related compounds in industrial settings to prevent corrosion (Zarrouk et al., 2015).

作用機序

Biochemical Pathways

Compounds containing isoxazole, azetidine, and pyrrolidine rings are known to exhibit diversified biological and pharmacological activity .

Result of Action

Compounds containing isoxazole, azetidine, and pyrrolidine rings have been found to exhibit diversified biological and pharmacological activity .

将来の方向性

The future directions of this compound could involve further exploration of its biological profiles and potential applications in medicinal chemistry. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could be a valuable tool for advancing scientific research in these areas.

特性

IUPAC Name |

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7-4-9(13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZATTDJXCHIGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)